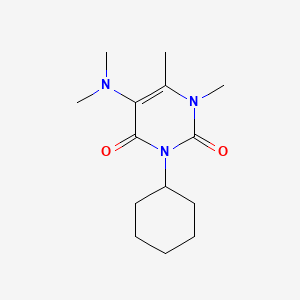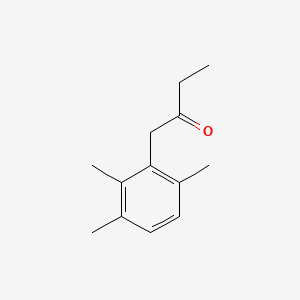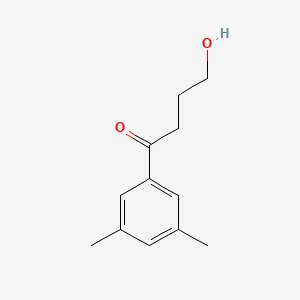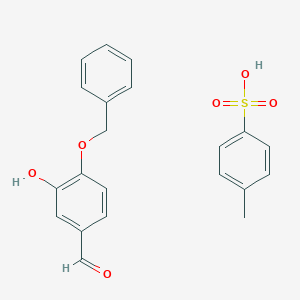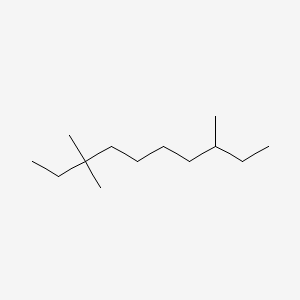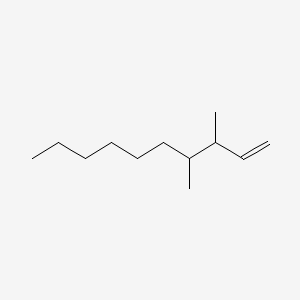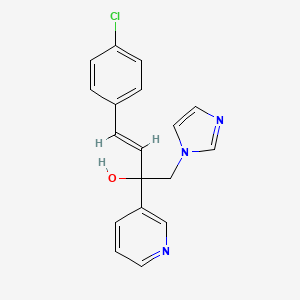
4-(1H-Indol-4-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indol-4-YL)benzaldehyde is an organic compound that features both an indole and a benzaldehyde moiety. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The presence of the aldehyde group in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-4-YL)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-Indol-4-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(1H-Indol-4-YL)benzoic acid.
Reduction: 4-(1H-Indol-4-YL)benzyl alcohol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(1H-Indol-4-YL)benzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1H-Indol-4-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of an indole ring.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring.
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the indole ring.
Uniqueness: 4-(1H-Indol-4-YL)benzaldehyde is unique due to the specific positioning of the aldehyde group on the indole ring, which influences its reactivity and biological activity. This positioning allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
Propriétés
Numéro CAS |
848760-74-7 |
|---|---|
Formule moléculaire |
C15H11NO |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
4-(1H-indol-4-yl)benzaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-10,16H |
Clé InChI |
PUYYMSQQBOMQBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


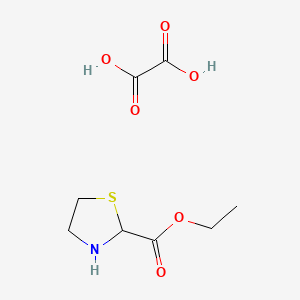

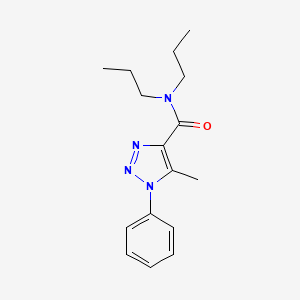
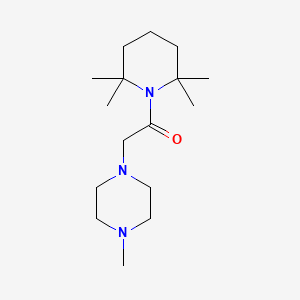
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
